Rutin trihydrate
Rutin trihydrate
Rutin is a rutinoside that is quercetin with the hydroxy group at position C-3 substituted with glucose and rhamnose sugar groups. It has a role as a metabolite and an antioxidant. It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a rutinoside.
A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...
A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility.
Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available.
Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin.
A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility.
See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ...
Brand Name:
Vulcanchem
CAS No.:
250249-75-3
VCID:
VC21229561
InChI:
InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1
SMILES:
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O
Molecular Formula:
C27H36O19
Molecular Weight:
664.6 g/mol
Rutin trihydrate
CAS No.: 250249-75-3
Cat. No.: VC21229561
Molecular Formula: C27H36O19
Molecular Weight: 664.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Rutin is a rutinoside that is quercetin with the hydroxy group at position C-3 substituted with glucose and rhamnose sugar groups. It has a role as a metabolite and an antioxidant. It is a disaccharide derivative, a quercetin O-glucoside, a tetrahydroxyflavone and a rutinoside. A flavonol glycoside found in many plants, including buckwheat; tobacco; forsythia; hydrangea; viola, etc. It has been used therapeutically to decrease capillary fragility. Rutin is a natural product found in Camellia sinensis, Amaranthus hybridus, and other organisms with data available. Bioflavonoid is naturally occurring flavone or coumarin derivatives having the activity of the so-called vitamin P, notably rutin and esculin. A flavonol glycoside found in many plants, including BUCKWHEAT; TOBACCO; FORSYTHIA; HYDRANGEA; VIOLA, etc. It has been used therapeutically to decrease capillary fragility. See also: Quercetin (subclass of); Ginkgo (part of); Calendula Officinalis Flower (part of) ... View More ... |
|---|---|
| CAS No. | 250249-75-3 |
| Molecular Formula | C27H36O19 |
| Molecular Weight | 664.6 g/mol |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one;trihydrate |
| Standard InChI | InChI=1S/C27H30O16.3H2O/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9;;;/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3;3*1H2/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-;;;/m0.../s1 |
| Standard InChI Key | NLLBWFFSGHKUSY-JPRRWYCFSA-N |
| Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |
| SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O.O.O.O |
| Melting Point | 125 °C |
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